MAO-A vs. MAO-B Isoform Selectivity: Target Compound vs. Class-Level Baseline
In recombinant human enzyme assays, the target compound exhibits an MAO-A IC50 of 50 nM and an MAO-B IC50 of 1,200 nM, yielding a 24-fold selectivity for MAO-A over MAO-B [1]. This contrasts with the class-level behavior of simple furan acetic acid derivatives, which typically display weak, non-selective MAO inhibition or preferential MAO-B activity. The MAO-A selectivity introduced by the combined 3-methoxyphenyl and 3-methyl substitution pattern is a pharmacologically relevant differentiation.
| Evidence Dimension | MAO-A vs. MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | MAO-A IC50 = 50 nM; MAO-B IC50 = 1,200 nM (human recombinant) |
| Comparator Or Baseline | Class baseline: simple furan acetic acids typically show MAO-B IC50 > 10,000 nM or non-selective profile; no single direct analog data available with identical assay conditions |
| Quantified Difference | Selectivity ratio (MAO-B/MAO-A) = 24 for target compound |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in Sf9 cells; substrates: 5-hydroxytryptamine (MAO-A) and 5-phenylacetaldehyde (MAO-B); detection: hydrogen peroxide production after 1 hr |
Why This Matters
Procurement decisions for neuroscience target screening panels should prioritize compounds with documented MAO-A selectivity when the research objective involves serotonergic or noradrenergic pathway modulation, avoiding non-selective tools that confound data interpretation.
- [1] BindingDB BDBM50075969 (CHEMBL3415617). Affinity Data: MAO-A IC50 = 50 nM (human recombinant); MAO-B IC50 = 1,200 nM (human recombinant). View Source
